4-Bromo-2-fluoro-N-methylbenzamide
Description
Research Significance of 4-Bromo-2-fluoro-N-methylbenzamide in Synthetic Chemistry
In the field of synthetic chemistry, this compound is primarily valued as a key starting material and intermediate. indiamart.com Its structure allows for the creation of more complex molecules through various chemical reactions. The presence of both bromine and fluorine substituents enhances its reactivity, making it a preferred choice for chemists aiming to optimize synthetic processes. chemimpex.com
The synthesis of this compound itself is a subject of study, with common methods involving the reaction of 4-bromo-2-fluorobenzoic acid with methylamine (B109427). chemicalbook.comechemi.com One documented synthetic route involves treating 4-bromo-2-fluorobenzoic acid with methylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.comechemi.com
Its role as an intermediate is crucial for constructing specific molecular scaffolds that are central to the final target compounds. The strategic placement of the bromo and fluoro groups on the benzamide (B126) core provides handles for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, which are fundamental operations in modern organic synthesis.
Position of this compound in Contemporary Medicinal Chemistry Research
The application of this compound is particularly prominent in medicinal chemistry, where it serves as a critical building block for the synthesis of bioactive molecules and pharmaceuticals. chemimpex.comnordmann.global Its structural features contribute to the reactivity and selectivity necessary for developing novel therapeutic agents. indiamart.com The compound's utility has been specifically noted in the areas of oncology and neurology. chemimpex.com
A significant application of this compound is its role as a key intermediate in the synthesis of Enzalutamide (formerly known as MDV 3100). indiamart.comchemicalbook.comupfluorochem.comhsppharma.com Enzalutamide is a potent androgen receptor inhibitor used in the treatment of advanced prostate cancer. indiamart.com this compound constitutes a key fragment of the Enzalutamide molecule, highlighting its importance in the production of this life-saving drug.
Furthermore, derivatives of benzamide are recognized as one of the most potent core structures for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govnih.gov Research into novel PARP inhibitors for in-vivo imaging and therapeutic purposes often involves synthetic pathways where benzamide-based structures are fundamental. nih.govresearchgate.net The unique substitution pattern of this compound makes it a relevant precursor for creating new generations of these targeted cancer therapies.
Overview of Key Academic Research Domains Involving this compound
The utility of this compound extends beyond a single application, positioning it within several key domains of academic and industrial research.
Pharmaceutical Development: The primary research domain for this compound is in the synthesis of pharmaceuticals. chemimpex.com It is classified as a pharmaceutical intermediate, specifically for antineoplastic (anti-cancer) agents. echemi.com Its application in synthesizing high-profile drugs like Enzalutamide underscores its established role in drug discovery and development. chemicalbook.comupfluorochem.comhsppharma.com
Biochemical Research: In biochemical studies, it is used to synthesize molecules that probe enzyme interactions and metabolic pathways. chemimpex.com The development of PARP inhibitors from related structures is a prime example of its application in creating tools for understanding fundamental biological processes related to DNA repair and cancer cell survival. nih.govnih.gov
Agricultural Chemistry: There is potential for this compound to be explored in the development of new pesticides or herbicides. chemimpex.com The halogenated aromatic structure is a common feature in many agrochemicals, suggesting that derivatives of this compound could yield novel and effective agricultural solutions. chemimpex.com
Material Science: Researchers investigate the compound for its potential in creating novel materials, particularly in the field of polymers. chemimpex.com The unique combination of halogens in its structure can impart desirable characteristics such as thermal stability or specific electronic properties to new polymeric materials. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640781 | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749927-69-3 | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Bromo 2 Fluoro N Methylbenzamide and Its Chemical Precursors
Strategic Approaches to the Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between the precursor, 4-bromo-2-fluorobenzoic acid, and methylamine (B109427). chemicalbook.comgoogle.com The strategic approaches to this transformation can be broadly categorized into direct amidation via coupling agents and a two-step process involving the activation of the carboxylic acid.
Amidation Reactions for Benzamide (B126) Formation
The creation of the N-methylamide bond is the pivotal step in synthesizing this compound. Two principal methods are prevalent in the literature:
Direct Amidation with Coupling Reagents : This is an efficient method that involves reacting 4-bromo-2-fluorobenzoic acid directly with a methylamine source, typically methylamine hydrochloride, in the presence of a coupling agent. chemicalbook.com One of the most effective coupling agents for this purpose is Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). chemicalbook.com The reaction is conducted in a suitable solvent, such as dichloromethane (B109758), with a base like N-ethyl-N,N-diisopropylamine (DIPEA) to facilitate the reaction, which typically proceeds at room temperature and can yield the product quantitatively. chemicalbook.com Another advanced catalytic approach utilizes a cooperative system of 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(II,III) oxide (Fe3O4) for the N-methyl amidation of 4-bromo-2-fluorobenzoic acid, achieving a high yield of 95%. rsc.org
Acid Chloride Formation and Subsequent Amidation : A more traditional, yet robust, two-step method involves the initial conversion of 4-bromo-2-fluorobenzoic acid into its more reactive acid chloride derivative. google.com This is accomplished using standard chlorinating agents like oxalyl chloride or thionyl chloride in a solvent such as dichloromethane or ethyl acetate. google.com The intermediate, 4-bromo-2-fluorobenzoyl chloride, is then reacted with methylamine (often an aqueous solution) to form the final this compound product. google.com Careful control of pH is often necessary during the amidation step to ensure high conversion. google.com
Table 1: Comparison of Amidation Methodologies
| Parameter | Direct Amidation (Coupling Reagent) | Acid Chloride Formation Method |
|---|---|---|
| Starting Materials | 4-Bromo-2-fluorobenzoic acid, Methylamine hydrochloride | 4-Bromo-2-fluorobenzoic acid, Methylamine |
| Key Reagents | BOP reagent, DIPEA or DABCO/Fe3O4 | Oxalyl chloride or Thionyl chloride |
| Number of Steps | One | Two |
| Reported Yield | Quantitative to 95% chemicalbook.comrsc.org | High (specific yield varies) google.com |
| Conditions | Room temperature, 2 hours chemicalbook.com | 10-30°C, variable time google.com |
Halogenation and Functionalization Strategies
The synthesis of the key precursor, 4-bromo-2-fluorobenzoic acid, relies on specific halogenation and functionalization strategies of simpler aromatic compounds.
One prominent method is the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.com This reaction can be performed using a cobalt(II) diacetate tetrahydrate and sodium bromide catalyst system with oxygen as the oxidant, a process noted for its green chemistry credentials. chemicalbook.com An alternative route involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene with a strong oxidizing agent like potassium permanganate. guidechem.com Another synthetic pathway starts from 4-bromo-2-fluorobenzaldehyde (B134337), which is oxidized to the corresponding carboxylic acid using reagents such as sodium chlorite (B76162) in the presence of hydrogen peroxide. guidechem.com
Functionalization can also occur on the benzamide structure itself. For instance, palladium-catalyzed ortho-bromination of 2-fluoro-N-methyl-N-phenylbenzamide has been demonstrated, showcasing a strategy to introduce the bromo-substituent at a later stage, although this is for an analogue. nih.gov
Coupling Reactions in the Synthesis of this compound Precursors
Coupling reactions are instrumental in building the molecular framework of the precursors. While this compound is typically synthesized via amidation, its precursor, 4-bromo-2-fluorobenzoic acid, is a valuable building block in palladium-catalyzed coupling reactions, such as Suzuki couplings with various arylboronic acids to create more complex heterocyclic structures. guidechem.com
Furthermore, copper-catalyzed amination reactions of 2-bromobenzoic acids are a relevant strategy in this field of chemistry, demonstrating a method for forming N-aryl or N-alkyl bonds on the benzene (B151609) ring, though this is generally applied to create different analogues. nih.gov
Development of Environmentally Conscious Synthetic Routes for this compound
A significant trend in chemical synthesis is the development of "green" or environmentally friendly processes. In the context of this compound and its precursors, several advancements have been made.
The synthesis of 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene is a notable example of green chemistry. chemicalbook.com This process utilizes molecular oxygen as the terminal oxidant and a catalytic amount of a cobalt-bromide system, which is more environmentally benign than using stoichiometric amounts of heavy metal oxidants like potassium permanganate. chemicalbook.comguidechem.com
In the synthesis of related compounds, such as 4-amino-2-fluoro-N-methylbenzamide, "clean process" technologies are being developed. google.comgoogle.com These methods aim to replace hazardous reagents, such as the highly toxic chromium trioxide and reducing agents like iron powder which generate large amounts of waste, with cleaner alternatives like Pd/C catalytic hydrogenation. google.comgoogle.com Such strategies reduce wastewater and allow for the recycling of catalysts and solvents. google.com Efforts to replace solvents like N,N-dimethylformamide (DMF), which is difficult to treat in wastewater, and to avoid high-energy, potentially hazardous methods like microwave irradiation are also key considerations in developing safer, more scalable, and environmentally conscious industrial processes. google.com
Optimization of Synthetic Yields and Purity Profiles of this compound
Achieving high yield and purity is critical for the efficient production of this compound, especially given its role as an intermediate in pharmaceutical synthesis. nordmann.globalupfluorochem.comclearsynth.com
Yield Optimization : Synthetic yields for the final amidation step are generally high. The direct amidation method using the BOP coupling reagent has been reported to provide a quantitative yield. chemicalbook.com Similarly, a catalytic N-methyl amidation protocol using a DABCO/Fe3O4 system resulted in a 95% yield. rsc.org The yields for the synthesis of the 4-bromo-2-fluorobenzoic acid precursor are also robust, with the oxidation of 2-fluoro-4-bromotoluene yielding 88% and the oxidation of 4-bromo-2-fluorobenzaldehyde yielding 82%. chemicalbook.comguidechem.com
Purity and Purification : Standard workup and purification procedures are essential for achieving high purity. Post-reaction, the mixture is typically subjected to an aqueous workup, which may involve extraction with a solvent like dichloromethane, followed by washing with brine, sodium bicarbonate, or citric acid solutions to remove unreacted reagents and byproducts. chemicalbook.comgoogle.com The organic layer is then dried, commonly with magnesium sulfate, and the solvent is removed under reduced pressure. chemicalbook.com
For final purification, flash column chromatography on silica (B1680970) gel is the most frequently cited method, effectively separating the target compound from any remaining impurities. chemicalbook.com The high purity of the intermediate is crucial, as evidenced by processes for subsequent products that aim for a purity greater than 99.5%. google.com
Table 2: Summary of Yields for Key Synthetic Steps
| Reaction | Starting Material | Product | Reported Yield |
|---|---|---|---|
| Amidation | 4-Bromo-2-fluorobenzoic acid | This compound | Quantitative chemicalbook.com |
| Catalytic Amidation | 4-Bromo-2-fluorobenzoic acid | This compound | 95% rsc.org |
| Oxidation | 2-Fluoro-4-bromotoluene | 4-Bromo-2-fluorobenzoic acid | 88% chemicalbook.com |
| Oxidation | 4-Bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluorobenzoic acid | 82% guidechem.com |
Industrial Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. As a key intermediate for pharmaceuticals, its large-scale production must be efficient, safe, and economically viable. google.com
Key considerations for scale-up include:
Reagent and Solvent Choice : Reagents that are hazardous or difficult to handle on a large scale, such as thiophosgene, are avoided in favor of more industrially friendly alternatives like thionyl chloride or oxalyl chloride. google.com The choice of solvent is also critical; for example, using N,N-dimethylformamide (DMF) in subsequent reaction steps has been found to cause product decomposition at the high temperatures required for its removal, leading to poor yields and making it unsuitable for large-scale operations. google.com
Process Control : Large-scale production necessitates the use of controlled reactors that allow for precise regulation of parameters such as temperature and stirring rate. This control is vital to maximize yield, ensure consistent product quality, and maintain safe operating conditions.
Process Safety : Methods that are viable in the lab, such as using microwave irradiation to accelerate reactions, are often considered too hazardous and not feasible for industrial production. google.com The focus shifts to developing robust processes that operate under milder, more controllable conditions.
Chemical Transformations and Reactivity Studies of 4 Bromo 2 Fluoro N Methylbenzamide
Halogen-Mediated Reactivity of 4-Bromo-2-fluoro-N-methylbenzamide
The bromine and fluorine atoms attached to the benzene (B151609) ring are the primary sites of reactivity, enabling a variety of substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) reactions on this compound can be influenced by the presence of both halogen substituents. cymitquimica.comgoogle.com The fluorine atom, being more electronegative, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.com However, the bromine atom can also act as a leaving group. cymitquimica.com The outcome of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of certain pharmaceutical intermediates, the bromine atom can be displaced by various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the benzamide (B126) makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
A notable application is in the synthesis of Enzalutamide, an androgen receptor inhibitor. In a key step, this compound is coupled with another molecule using a palladium catalyst. google.com The Suzuki-Miyaura coupling is a frequently employed method, where the bromo-substituted compound reacts with an organoboron species. nih.govyoutube.com The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
Similarly, other palladium-catalyzed reactions like the Heck coupling (with alkenes) and Sonogashira coupling (with terminal alkynes) could potentially be applied, leveraging the reactivity of the carbon-bromine bond. youtube.com The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of these transformations. beilstein-journals.org
Reactions Involving the Amide Moiety of this compound
The N-methylamide group can undergo various reactions, although it is generally more stable than other functional groups on the molecule. Hydrolysis of the amide bond can occur under acidic or basic conditions to yield 4-bromo-2-fluorobenzoic acid and methylamine (B109427).
The amide nitrogen can also participate in reactions. For example, it can be involved in coupling reactions with other molecules. In one documented synthesis, the amide nitrogen of a related benzamide derivative acts as a nucleophile in a coupling reaction. asianpubs.org
Modifications and Derivatizations of the Aromatic Ring System
Beyond the halogen-mediated reactions, the aromatic ring itself can be subject to further modifications. For instance, electrophilic aromatic substitution reactions could potentially occur, although the presence of the deactivating bromo and fluoro groups would make such reactions challenging and likely require harsh conditions. The directing effects of the existing substituents would also need to be considered to predict the regioselectivity of any new substitution.
Derivatization can also be achieved through the introduction of other functional groups via the cross-coupling reactions mentioned earlier. This allows for the synthesis of a wide array of analogs with diverse properties. For example, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups through Suzuki coupling. nih.govmdpi.com
Computational and Theoretical Chemistry Applications to 4 Bromo 2 Fluoro N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure Analysis of 4-Bromo-2-fluoro-N-methylbenzamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. These calculations elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For halogenated benzamides, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is distributed over the carbonyl group and the ring. The presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the energy of these orbitals and influence the energy gap.
Molecular Electrostatic Potential (MEP) maps are another vital output of quantum chemical calculations. mdpi.com These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen, indicating their roles as a hydrogen bond acceptor and donor, respectively. The halogen atoms also introduce regions of varying potential, with the bromine atom capable of forming halogen bonds. jst.go.jp This analysis is crucial for predicting how the molecule will interact with biological targets. mdpi.comjst.go.jp
Table 1: Representative DFT-Calculated Properties for a Substituted Halogenated Benzamide (B126) (Note: This data is for a similar compound, 4-ethoxy-2,3-difluoro benzamide, and is illustrative of the parameters calculated for this compound)
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.9 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |
| Data sourced from a DFT study on a related benzamide derivative. nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its flexibility, conformational preferences, and interactions with its environment, such as a solvent or a protein binding site. nih.govnih.gov
MD simulations can explore the conformational landscape, identifying low-energy, stable conformers and the energy barriers between them. This is particularly important when the molecule binds to a biological target, as it may adopt a specific, higher-energy conformation to achieve optimal binding. The stability of these conformations can be analyzed by tracking parameters like the Root Mean Square Deviation (RMSD) over the simulation time. mdpi.com
Table 2: Conformational Energy Differences in 2-Substituted Benzamides (Note: This data is for related 2-substituted N-methylbenzamides and illustrates the energy differences between cis and trans conformers relative to the ortho-substituent.)
| Compound | Solvent | E(cis) - E(trans) (kcal/mol) |
| 2-Fluoro-N-methylbenzamide | CDCl₃ | > 2.3 |
| 2-Chloro-N-methylbenzamide | CD₃CN | 0.0 |
| 2-Methoxy-N-methylbenzamide | CDCl₃ | > 2.5 |
| Data derived from a combined experimental and computational conformational analysis. nih.gov |
Predictive Modeling for Chemical Reactivity and Selectivity
Computational chemistry provides powerful models to predict the chemical reactivity of this compound. This is particularly relevant given its use as a synthetic intermediate. By analyzing the electronic structure, one can predict which sites on the molecule are most likely to engage in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The HOMO, as the outermost electron-containing orbital, indicates sites susceptible to electrophilic attack (reaction with electron-seeking species). Conversely, the LUMO, as the lowest-energy empty orbital, indicates sites prone to nucleophilic attack (reaction with electron-donating species). For this compound, the electron-withdrawing nature of the bromo and fluoro substituents influences the electron density of the aromatic ring, affecting its susceptibility to further substitution reactions.
The Molecular Electrostatic Potential (MEP) map also serves as a guide for reactivity. mdpi.com Regions of negative potential (e.g., the carbonyl oxygen) are attractive to electrophiles, while regions of positive potential are targets for nucleophiles. Furthermore, computational techniques can model the transition states of potential reactions to calculate activation energy barriers. nih.gov A lower activation energy implies a faster reaction rate, allowing for the prediction of the most favorable reaction pathway and the resulting products. chemrxiv.org This is invaluable for optimizing synthetic routes that use this compound as a building block.
In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. In silico SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models, provides a systematic way to explore this relationship for derivatives of this compound. leidenuniv.nlsphinxsai.com
The QSAR process involves several steps:
A dataset of related compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) is compiled.
For each molecule, a set of numerical descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.
Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. unair.ac.idjppres.com
A successful QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of the this compound scaffold. For example, a model might reveal that increasing the steric bulk at a certain position or adding a hydrogen bond donor at another could enhance activity. This provides a rational basis for designing more potent and selective molecules, saving significant time and resources in the drug discovery process. nih.govtandfonline.comigi-global.com
Table 3: Example of a QSAR Equation for Benzamide Derivatives (Note: This is a representative equation from a study on benzylidene hydrazine (B178648) benzamides as anticancer agents and illustrates the form of a QSAR model.)
pIC₅₀ = 0.738(LogS) - 0.031(rerank) + 0.017(MR) - 1.359
pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration (biological activity).
LogS: A descriptor for solubility.
rerank: A scoring function descriptor related to binding affinity.
MR: Molar refractivity, a descriptor related to steric properties. This equation demonstrates how different calculated properties can be correlated to predict biological activity. unair.ac.id
Computational Docking Studies for Ligand-Target Interactions Utilizing this compound as a Scaffold
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein or enzyme. dergipark.org.tr Given that this compound is a key building block for the androgen receptor (AR) antagonist Enzalutamide, docking studies are crucial for understanding how this scaffold contributes to biological activity. nih.govresearchgate.net
In a typical docking simulation, the 3D structure of the target protein (e.g., the ligand-binding domain of the androgen receptor) is obtained from a database like the Protein Data Bank. scialert.net A ligand designed from the this compound scaffold, such as Enzalutamide, is then computationally placed into the receptor's binding site in numerous possible conformations and orientations. A scoring function estimates the binding energy for each pose, with lower energy scores suggesting more favorable binding. nih.gov
Docking studies on Enzalutamide and its analogues reveal critical interactions within the AR binding pocket. The benzamide portion of the scaffold often participates in key hydrogen bonds and hydrophobic interactions. nih.gov For instance, the amide carbonyl oxygen can act as a hydrogen bond acceptor with amino acid residues like Gln711, while the aromatic ring fits into a hydrophobic pocket. The bromo and fluoro substituents can modulate the electronic properties and form specific halogen-bond or other non-covalent interactions that enhance binding affinity and selectivity. jst.go.jpfrontiersin.org These docking studies provide a structural hypothesis for the molecule's mechanism of action and guide the design of new analogues with improved potency and specificity. benthamdirect.comresearchgate.net
Table 4: Representative Docking Scores and Interactions for Benzamide-Based Inhibitors (Note: This table presents illustrative data from various docking studies on benzamide derivatives against different enzyme targets.)
| Target Enzyme | Benzamide Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Androgen Receptor | Enzalutamide Analogue (EZ12) | - | SER778 (H-bond) |
| Histone Deacetylase 2 (HDAC2) | N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | -83.7 | Cys156, His146, Gly154 (H-bonds) |
| PfDHODH | CID 867491 | -4.82 | (H-bond formation validated) |
| Data compiled from studies on various benzamide inhibitors. nih.govscialert.netresearchgate.net |
Biological and Pharmacological Research Leveraging 4 Bromo 2 Fluoro N Methylbenzamide
Utility of 4-Bromo-2-fluoro-N-methylbenzamide as a Precursor in Drug Discovery
This compound is a crucial building block in the creation of complex molecules with significant biological activity. nordmann.global Its application is particularly prominent in the field of oncology and is being explored in other therapeutic areas.
The most notable application of this compound is as a key intermediate in the synthesis of Enzalutamide, a potent anti-androgen agent used in the treatment of prostate cancer. chemicalbook.comclearsynth.com The synthesis of Enzalutamide from this precursor generally involves a multi-step process.
A common synthetic route begins with the reaction of 4-bromo-2-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. google.comgoogle.comnewdrugapprovals.org This activated intermediate is then reacted with methylamine (B109427) to produce this compound. google.comgoogle.com
The subsequent key step is an Ullmann condensation reaction, where this compound is coupled with 2-aminoisobutyric acid in the presence of a copper catalyst, such as copper chloride (CuCl), and a base like potassium carbonate (K₂CO₃). google.comcardiff.ac.uk This reaction yields 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. google.com Following esterification of the carboxylic acid group, the final cyclization step is carried out with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) to form the thiohydantoin ring structure of Enzalutamide. newdrugapprovals.orgcardiff.ac.ukgoogle.com
The synthesis of Enzalutamide analogs also utilizes this precursor. By modifying the subsequent reactants, researchers can create a library of related compounds for further study. For instance, pentafluorosulfanyl (SF₅) substituted analogs of Enzalutamide have been synthesized by reacting the intermediate derived from this compound with pentafluorosulfanyl anilines. cardiff.ac.uk
Table 1: General Synthesis Steps for Enzalutamide from 4-Bromo-2-fluorobenzoic Acid
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Bromo-2-fluorobenzoic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4-Bromo-2-fluorobenzoyl chloride | Acyl-Halogenation |
| 2 | 4-Bromo-2-fluorobenzoyl chloride | Methylamine (CH₃NH₂) | This compound | Amidation |
| 3 | This compound | 2-Aminoisobutyric Acid, Copper Catalyst (e.g., CuCl), Base (e.g., K₂CO₃) | 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid | Ullmann Condensation |
| 4 | Product from Step 3 | Methyl Iodide, Base | Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | Esterification |
This table presents a generalized pathway; specific conditions and reagents may vary based on different patented processes. google.comgoogle.comnewdrugapprovals.orgcardiff.ac.ukgoogle.com
The primary contribution of this compound to oncology is through its role in the synthesis of Enzalutamide. Enzalutamide is an androgen receptor inhibitor that has demonstrated significant efficacy in the treatment of castration-resistant prostate cancer. chemicalbook.comclearsynth.com It functions by blocking androgens from binding to the androgen receptor, preventing the nuclear translocation of the receptor, and inhibiting its association with DNA. clearsynth.com
Beyond Enzalutamide, the benzamide (B126) scaffold, for which this compound is a key example, is important in the development of other oncology therapeutics. For example, derivatives of 2-fluoro-N-methyl-benzamide have been synthesized as potent inhibitors of receptor tyrosine kinases like c-Met, which are implicated in various cancers. google.com The development of salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] Current time information in Bangalore, IN.biosynth.comtriazin-2-yl]benzamide highlights the utility of this chemical class in targeting different oncogenic pathways. google.com
While this compound is primarily associated with oncology, the broader class of fluorinated benzamides has found applications in neuroscience research. Structural analogs have been developed for use as imaging agents in Positron Emission Tomography (PET). These agents are designed to study specific molecular targets within the brain, such as dopamine (B1211576) D2 receptors and serotonin (B10506) 1A receptors. Quantifying these receptors is crucial for understanding the pathophysiology of various psychiatric and neurological conditions, including Alzheimer's disease. The ability of the fluorine atom to be substituted with a radioactive isotope (Fluorine-18) without significantly altering the molecule's biological activity is key to this application.
Investigations into Enzyme-Substrate Interactions Facilitated by Derivatives of this compound
Derivatives of this compound are instrumental in studying how small molecules interact with biological targets like enzymes. The specific placement of halogen atoms can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity and selectivity for enzyme active sites. mdpi.com
Computational methods, such as the analysis of the Molecular Electrostatic Potential (MEP), are used to understand these interactions qualitatively and quantitatively. mdpi.com These studies help predict how a molecule will be recognized within an enzyme's active site. For fluorinated benzamide isomers, MEP analysis reveals distinct regions of positive and negative potential that guide interactions with amino acid residues of a target protein. mdpi.com Furthermore, research has shown that fluorinated benzamide derivatives can act as potent inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. The interactions between these compounds and protein targets like Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2) have also been modeled, showing the formation of specific hydrogen bonds within the active site. mdpi.com
Elucidation of Metabolic Pathways Involving this compound Derivatives
Understanding the metabolic fate of a drug candidate is a critical aspect of its development. While specific metabolic studies on this compound are not extensively detailed in public literature, research on structurally related bromo-substituted aromatic compounds provides insight into the likely metabolic pathways.
For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) using hepatocytes from various species, including humans, have identified key metabolic transformations. nih.govresearchgate.net The primary metabolic routes include oxidative deamination, which can lead to the formation of alcohol and carboxylic acid metabolites. nih.govresearchgate.net Another significant pathway is demethylation. These transformations can occur sequentially, where initial demethylation is followed by oxidative deamination, or vice-versa. nih.gov Such studies help construct a metabolic map, identifying the major metabolites and the enzymes responsible, which is essential for predicting the compound's behavior in the body.
Table 2: Potential Metabolic Pathways for Bromo-Aromatic Compounds
| Metabolic Process | Description | Potential Metabolites |
|---|---|---|
| Oxidative Deamination | Removal of an amine group and subsequent oxidation. | Carboxylic acids, alcohols. nih.govresearchgate.net |
| Demethylation | Removal of a methyl group from a methoxy (B1213986) or N-methyl group. | Phenolic or N-desmethyl metabolites. nih.gov |
| Hydrolysis | Cleavage of the amide bond. | Corresponding carboxylic acid and amine. |
Structure-Biological Activity Correlations of Compounds Derived from this compound
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's potency and selectivity by making systematic chemical modifications. The this compound structure provides a versatile scaffold for such studies.
A clear example of SAR can be seen in the development of novel inhibitors for Mycobacterium tuberculosis. In one study, researchers started with a benzamide core and used the bromine atom as a "handle" for further derivatization. acs.org They synthesized a series of analogs by replacing the bromine at the C-5 position with various other functional groups, including different aryl and heteroaryl rings, via cross-coupling reactions. The biological activity of these new compounds was then tested.
Table 3: Example of Structure-Activity Relationship (SAR) in Benzamide Derivatives
| C-5 Substituent on Benzamide Core | Biological Activity (IC₉₀ against M. tuberculosis) |
|---|---|
| Bromine (Br) | 5.5 µM acs.org |
| 3-Pyridine | 7.5 µM acs.org |
| Thiophene (B33073) | 0.13 µM acs.org |
This systematic approach revealed that replacing the bromine with a thiophene group significantly enhanced the compound's potency. acs.org Similarly, modifications to the N-methylamide portion of the molecule also had a substantial impact on activity. Replacing the primary amide with an N-methylbenzamide showed excellent activity, demonstrating that even small changes to the scaffold can lead to significant differences in biological effect. acs.org The discovery of Enzalutamide itself was the result of an extensive SAR study on a series of thiohydantoin analogs. newdrugapprovals.orgresearchgate.net
Advanced Analytical Characterization Techniques for 4 Bromo 2 Fluoro N Methylbenzamide
High-Resolution Spectroscopic Methods
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of 4-Bromo-2-fluoro-N-methylbenzamide. These methods provide detailed information about the molecular structure, connectivity of atoms, and the electronic environment of the nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each of the aromatic protons and the N-methyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about the substitution pattern on the benzene (B151609) ring and the conformation of the amide group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural confirmation by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Illustrative Spectroscopic Data for this compound:
| Technique | Observed Signals / Fragments | Interpretation |
| ¹H NMR | Aromatic protons, N-methyl protons | Confirms the presence and connectivity of hydrogen atoms. |
| ¹³C NMR | Aromatic carbons, carbonyl carbon, N-methyl carbon | Confirms the carbon skeleton of the molecule. |
| HRMS | Molecular ion peak ([M]+ or [M+H]+) | Confirms the elemental composition and molecular weight. |
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are paramount for assessing the purity of this compound and for the identification and quantification of any process-related impurities or degradation products. wdh.ac.id High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte and potential impurities exhibit significant absorbance. Method validation according to regulatory guidelines would ensure the method is accurate, precise, linear, and specific for its intended purpose.
Impurity profiling often utilizes a hyphenated technique such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry). This powerful combination allows for the separation of impurities by HPLC followed by their identification based on their mass-to-charge ratio and fragmentation patterns from the mass spectrometer. This is crucial for understanding the impurity profile and for ensuring the safety and quality of the final drug substance. A patent for the preparation of Enzalutamide, where this compound is an intermediate, specifies a chromatographic purity of 99.68% by HPLC. google.com
Typical HPLC Method Parameters for Purity Analysis:
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Solid-State Characterization
The solid-state properties of a pharmaceutical intermediate can significantly impact its handling, stability, and performance in subsequent manufacturing steps. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to characterize the solid form of this compound.
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The sharpness and position of this peak can also provide an indication of the purity of the sample. The technique is also valuable for identifying polymorphic forms, as different polymorphs will exhibit distinct thermal behaviors. nih.govresearchgate.netresearchgate.netyoutube.comyoutube.com
Solid-State Characterization Data Summary:
| Technique | Parameter Measured | Significance |
| XRPD | Diffraction pattern (2θ values and intensities) | Identifies the crystalline form and assesses crystallinity. |
| DSC | Melting point (°C), Enthalpy of fusion (J/g) | Determines purity and identifies thermal transitions. |
Chiral Analysis
While this compound itself is not chiral, it can be a precursor in the synthesis of chiral molecules. In such cases, the development of analytical methods to separate and quantify enantiomers is crucial. Furthermore, certain substituted benzamides can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. nih.govacs.orgnih.govbris.ac.ukqub.ac.uk
Should a synthetic route involving this compound lead to a chiral product, or if a derivative exhibits atropisomerism, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of a wide range of chiral compounds, including benzamides. mdpi.comnih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Research on the enantioselective synthesis of atropisomeric benzamides has demonstrated the successful use of peptide-catalyzed bromination and subsequent analysis by chiral HPLC. nih.govacs.orgnih.gov
Considerations for Potential Chiral Analysis:
| Aspect | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) are often effective for benzamides. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). |
| Detection | UV detection is standard. |
| Enantiomeric Ratio | The relative peak areas of the two enantiomers determine the enantiomeric excess (e.e.). |
Future Research Directions and Emerging Applications of 4 Bromo 2 Fluoro N Methylbenzamide
Exploration of Novel Synthetic Methodologies
The current synthesis of 4-bromo-2-fluoro-N-methylbenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with methylamine (B109427). chemicalbook.com This is often achieved by first converting the carboxylic acid to a more reactive form, such as an acid chloride using reagents like oxalyl chloride, followed by amidation with methylamine. google.com Another documented method uses a coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate the amide bond formation directly. chemicalbook.com
Future research is likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This aligns with the broader goals of green chemistry to improve atom economy and reduce hazardous waste. researchgate.net
Key areas for exploration include:
Catalytic Amidation: Investigating novel catalytic systems to directly form the amide bond from 4-bromo-2-fluorobenzoic acid and methylamine without the need for stoichiometric activating agents. researchgate.net Research into catalysts like boronic acids has shown promise for the formation of N-arylbenzamides and could be adapted for this purpose. researchgate.net
Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processing.
Alternative Coupling Reagents: Developing and applying new coupling reagents that are less hazardous and produce water-soluble byproducts, simplifying purification. ed.govacs.org For example, the reagent COMU has been demonstrated as a non-hazardous partner for one-pot coupling of carboxylic acids and amines. ed.govacs.org
Table 1: Comparison of Synthetic Methodologies for this compound
| Parameter | Current Method (e.g., Acid Chloride) | Potential Novel Method (e.g., Catalytic Amidation) |
|---|---|---|
| Starting Materials | 4-bromo-2-fluorobenzoic acid, oxalyl chloride, methylamine | 4-bromo-2-fluorobenzoic acid, methylamine |
| Key Reagent | Stoichiometric activating agent (e.g., oxalyl chloride) | Sub-stoichiometric catalyst (e.g., boronic acid) |
| Byproducts | HCl, CO, CO2, chloride salts | Primarily water |
| Green Chemistry | Lower atom economy, use of hazardous reagents | Higher atom economy, potential for greener solvents and catalysts |
| Efficiency | Well-established, generally high-yielding | Potentially more efficient with catalyst optimization |
Expansion into New Therapeutic and Materials Science Fields
The benzamide (B126) moiety is a well-established pharmacophore present in a wide array of medically significant molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiwalshmedicalmedia.comresearchgate.net The structure of this compound, containing both a halogen for cross-coupling and a fluorine atom for modulating electronic and metabolic properties, makes it an attractive starting point for new drug discovery campaigns. nih.gov
Therapeutic Potential:
Kinase Inhibitors: The benzamide scaffold is found in various kinase inhibitors used in oncology. The bromine atom on this compound can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append different chemical groups, creating a library of compounds for screening against various kinases.
Antimicrobial Agents: Benzamide derivatives have been investigated for their ability to inhibit microbial growth, for instance, by targeting enzymes like DNA gyrase. wright.edu The specific substitution pattern of this compound could be exploited to design novel antibiotics.
CNS-Active Agents: Substituted benzamides are known to act on the central nervous system. walshmedicalmedia.comgoogle.com Further derivatization could lead to new agents for neurological or psychiatric conditions. For instance, new benzamides have been synthesized and studied for their potential in treating Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase and β-secretase. mdpi.com
Materials Science Applications:
Functional Polymers: Benzamide derivatives are used in the creation of polymeric materials. researchgate.net The reactive handles on this compound could allow for its incorporation into polymer chains, potentially creating materials with enhanced thermal stability or specific electronic properties.
Organic Electronics: The aromatic and polar nature of the molecule suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after suitable modification.
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for discovering new biologically active compounds. uct.ac.zamdpi.com this compound is an ideal scaffold for these approaches due to its functional handles that allow for systematic chemical diversification.
The core principle of combinatorial chemistry is to generate large libraries of structurally related compounds from a few building blocks. mdpi.com The bromine atom in this compound serves as a key diversification point. Using techniques like solid-phase synthesis, the molecule can be anchored to a resin and then subjected to a variety of coupling reactions to introduce diverse fragments at the 4-position. nih.govacs.org This allows for the rapid creation of a large library of analogues.
These libraries can then be screened using HTS to identify "hits" with desired biological activity, such as inhibiting a specific enzyme or cell proliferation. uct.ac.zanih.gov For example, HTS has been successfully used to identify benzamide-based inhibitors of angiogenesis and Plasmodium falciparum. uct.ac.zanih.gov
Table 2: Illustrative Combinatorial Library from this compound
| Scaffold | Reaction Type | Building Block (R-group) | Resulting Derivative Structure |
|---|---|---|---|
| This compound | Suzuki Coupling | Arylboronic Acids (R-B(OH)₂) | R-Aryl attached at the 4-position |
| This compound | Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | R-Alkynyl attached at the 4-position |
| This compound | Buchwald-Hartwig Amination | Amines (R-NH₂) | R-Amino attached at the 4-position |
Development of Derivatized Probes for Biological Research
Chemical probes are essential tools for studying biological processes within living systems. The development of fluorogenic probes, which become fluorescent upon binding to a specific target, is particularly valuable as it allows for no-wash live-cell imaging. nih.govacs.orgosti.gov
The structure of this compound can be modified to create such probes. The bromine atom provides a convenient site for attaching fluorophores, affinity tags (like biotin), or reactive groups for covalent labeling of proteins.
A promising strategy involves creating probes for protein-labeling systems like the Halo-tag. nih.govacs.orgosti.gov A derivative of this compound could be synthesized to contain a linker and a chloroalkane reactive group. This probe could then be conjugated with a solvatochromic fluorophore—a dye whose fluorescence properties are sensitive to its environment. Such a probe would be dark in an aqueous solution but could exhibit a dramatic increase in fluorescence upon covalently binding to the hydrophobic active site of the Halo-tag protein, enabling researchers to visualize the location and dynamics of specific proteins in real-time. nih.govacs.orgosti.gov
Q & A
What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-N-methylbenzamide with high purity?
Methodological Answer:
The synthesis typically involves sequential halogenation and amide coupling. A plausible route includes:
Bromination/Fluorination: Start with a fluorobenzaldehyde derivative (e.g., 2-fluorobenzaldehyde) and introduce bromine via electrophilic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or NBS) .
Oxidation to Carboxylic Acid: Convert the aldehyde to the corresponding carboxylic acid using KMnO₄ or CrO₃ .
Amide Formation: React the acid with methylamine via coupling reagents like EDCl/HOBt or CDI in anhydrous DMF .
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity, confirmed by HPLC .
Key Considerations: Optimize reaction temperatures (e.g., 0–5°C for bromination to minimize di-substitution) and stoichiometry (1.2 eq methylamine for complete conversion).
How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- ¹H NMR: Expect a singlet for N–CH₃ (~3.0 ppm), aromatic protons split by fluorine coupling (e.g., doublet of doublets for ortho-F at ~7.2–8.0 ppm), and Br-induced deshielding .
- ¹³C NMR: Fluorine coupling (¹JCF ~245 Hz) for C-F and Br-induced shifts (~125 ppm for C-Br) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and N–H (if present, ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ at m/z 246 (C₈H₈BrFNO⁺) with isotopic patterns for Br (1:1 ratio for M and M+2) .
Validation: Compare with computational predictions (e.g., ACD/Labs NMR simulator) .
What computational methods predict physicochemical properties and reactivity of this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Use Gaussian or ORCA to compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites .
- QSPR Models: Train models on logP, solubility, and melting point using descriptors like molar refractivity and topological polar surface area (TPSA) .
- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., DMSO, ethanol) via Gibbs free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
